
1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene
Descripción general
Descripción
1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzene family and is commonly referred to as TMTF.
Mecanismo De Acción
The mechanism of action of 1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and enzymes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene has been shown to exhibit various biochemical and physiological effects. Studies have shown that the compound has antioxidant properties, which can help to protect cells from oxidative stress. Additionally, TMTF has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene in lab experiments is its high purity and stability. The compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using TMTF is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for the study of 1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene. One potential direction is the development of new materials based on TMTF. The compound has been shown to exhibit unique properties that could be useful in the development of new materials with specific properties. Additionally, further studies could be conducted to better understand the mechanism of action of TMTF and its potential applications in the field of medicine.
Conclusion
1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene is a chemical compound that has shown significant potential in various scientific fields. The compound is relatively easy to synthesize and has been shown to exhibit unique properties that could be useful in the development of new materials and medicines. Further studies are needed to better understand the mechanism of action of TMTF and its potential applications.
Aplicaciones Científicas De Investigación
1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of material science. TMTF has been used as a building block for the synthesis of various organic materials such as polymers and dendrimers.
Propiedades
IUPAC Name |
1,2,3-tris(methylsulfanyl)-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3S3/c1-14-7-4-6(10(11,12)13)5-8(15-2)9(7)16-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGDLFLKJDPASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1SC)SC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334868 | |
| Record name | 1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene | |
CAS RN |
65516-85-0 | |
| Record name | 1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Oxo-3-phenyl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-4-yl) 4-bromobenzenesulfonate](/img/structure/B1659419.png)
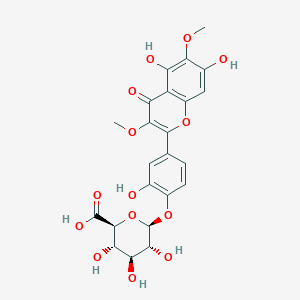
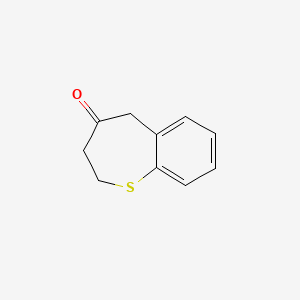
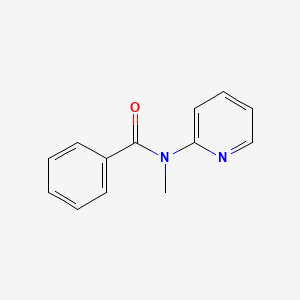
![4-([4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}morpholine hydrochloride](/img/structure/B1659424.png)
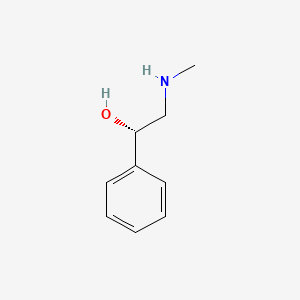
![4-[(4-Methoxyphenyl)diazenyl]-2,5-dimethyl-1H-pyrazol-3-one](/img/structure/B1659429.png)
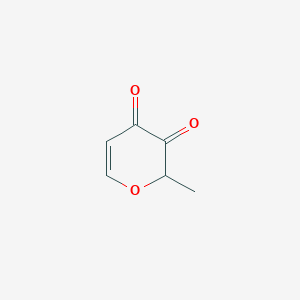
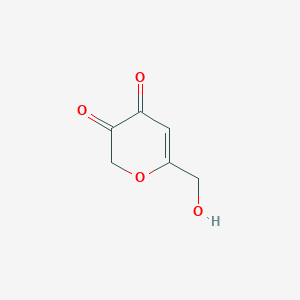
![2-methyl-5-oxo-4-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide](/img/structure/B1659433.png)
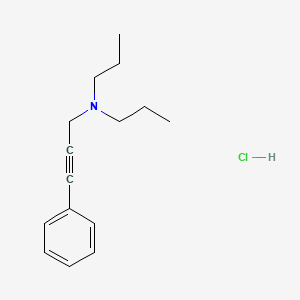

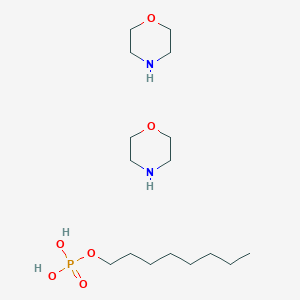
![Carbamic acid, [1-(diphenoxyphosphinyl)ethyl]-, phenylmethyl ester](/img/structure/B1659441.png)